5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with a carboxylic acid derivative, such as an ester or acid chloride, under dehydrating conditions.
Attachment of the Isopropylamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(3-amino-1H-indol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine: Similar structure with a methyl group instead of an isopropyl group.
5-(3-amino-1H-indol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N5O |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H15N5O/c1-7(2)16-13-18-17-12(19-13)8-3-4-11-9(5-8)10(14)6-15-11/h3-7,15H,14H2,1-2H3,(H,16,18) |
InChI Key |
BQYDSWSFKRJWER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NN=C(O1)C2=CC3=C(C=C2)NC=C3N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.